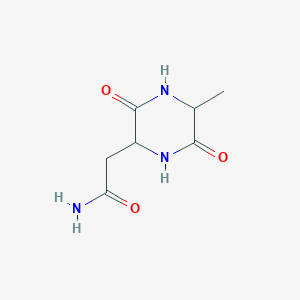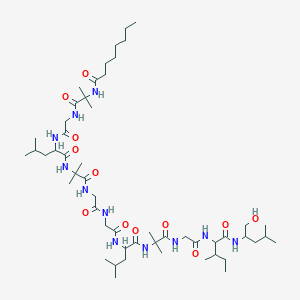![molecular formula C19H17N5O2S B237633 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide, also known as ETTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ETTB belongs to the class of compounds known as benzamides, which have been studied for their effects on various physiological processes.
作用機序
The mechanism of action of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide involves its interaction with the CB1 receptor. This compound has been shown to bind to the CB1 receptor with high affinity, leading to activation of the receptor and downstream signaling pathways. This activity has been linked to the modulation of various physiological processes, including pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include the modulation of pain and inflammation, as well as the regulation of mood and anxiety. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disease.
実験室実験の利点と制限
One advantage of using N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide in laboratory experiments is its high affinity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, one limitation is the lack of information on its pharmacokinetic properties, which may affect its suitability for use in vivo.
将来の方向性
There are several potential future directions for research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide. One area of focus could be the development of more selective CB1 receptor agonists based on the structure of this compound. Another area of interest could be the investigation of the potential therapeutic applications of this compound in various disease models, including pain, inflammation, and neurodegenerative disease. Finally, further studies are needed to elucidate the pharmacokinetic properties and safety profile of this compound.
合成法
The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide involves several steps, starting with the preparation of the intermediate compound 3-ethyl-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole. This intermediate is then coupled with 4-(2-methoxyphenyl)boronic acid to yield the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications.
科学的研究の応用
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide has been studied for its potential therapeutic properties in several areas of research. One area of focus has been its activity as a modulator of the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain, inflammation, and mood. This compound has been shown to have agonist activity at the CB1 receptor, which is a key component of the endocannabinoid system.
特性
分子式 |
C19H17N5O2S |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
N-[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C19H17N5O2S/c1-3-16-21-22-19-24(16)23-18(27-19)12-8-10-13(11-9-12)20-17(25)14-6-4-5-7-15(14)26-2/h4-11H,3H2,1-2H3,(H,20,25) |
InChIキー |
IJRUYASEDGACNI-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC |
正規SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)

![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)
![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)

![4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237583.png)
![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)

![N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B237598.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)